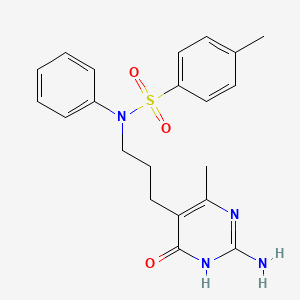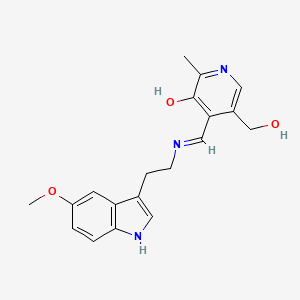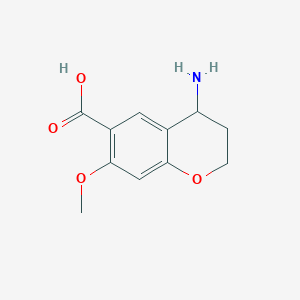
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound with a molecular formula of C15H20N4O3S It is known for its unique structure, which includes a dihydropyrimidinyl group and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the dihydropyrimidinyl intermediate. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinyl compound is then subjected to further functionalization to introduce the propyl and benzenesulfonamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: This compound shares the dihydropyrimidinyl group but lacks the benzenesulfonamide moiety.
2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Similar in structure but with an acetic acid group instead of the propyl and benzenesulfonamide groups.
Uniqueness
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methyl-N-phenylbenzenesulfonamide is unique due to its combination of a dihydropyrimidinyl group and a benzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
984-65-6 |
|---|---|
Formule moléculaire |
C21H24N4O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15-10-12-18(13-11-15)29(27,28)25(17-7-4-3-5-8-17)14-6-9-19-16(2)23-21(22)24-20(19)26/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H3,22,23,24,26) |
Clé InChI |
RMWRIKGBNXKRSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC2=C(N=C(NC2=O)N)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)


![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)




